1-(5-Isopropyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine hydrochloride 1-(5-Isopropyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13636862
InChI: InChI=1S/C7H13N3O.ClH/c1-5(2)7-9-6(4-8-3)10-11-7;/h5,8H,4H2,1-3H3;1H
SMILES: CC(C)C1=NC(=NO1)CNC.Cl
Molecular Formula: C7H14ClN3O
Molecular Weight: 191.66 g/mol

1-(5-Isopropyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine hydrochloride

CAS No.:

Cat. No.: VC13636862

Molecular Formula: C7H14ClN3O

Molecular Weight: 191.66 g/mol

* For research use only. Not for human or veterinary use.

1-(5-Isopropyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine hydrochloride -

Specification

Molecular Formula C7H14ClN3O
Molecular Weight 191.66 g/mol
IUPAC Name N-methyl-1-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methanamine;hydrochloride
Standard InChI InChI=1S/C7H13N3O.ClH/c1-5(2)7-9-6(4-8-3)10-11-7;/h5,8H,4H2,1-3H3;1H
Standard InChI Key QQYGCOWLJFRKND-UHFFFAOYSA-N
SMILES CC(C)C1=NC(=NO1)CNC.Cl
Canonical SMILES CC(C)C1=NC(=NO1)CNC.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a 1,2,4-oxadiazole ring, a five-membered heterocycle with two nitrogen atoms and one oxygen atom. The 5-position is substituted with an isopropyl group (-CH(CH₃)₂), while the 3-position features an N-methylmethanamine side chain (-CH₂NHCH₃). Protonation of the amine group by hydrochloric acid yields the hydrochloride salt, improving crystallinity and aqueous solubility .

Table 1: Key Structural and Physicochemical Data

PropertyValue/DescriptorSource
IUPAC NameN-methyl-1-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
Molecular FormulaC₇H₁₄ClN₃O
Molecular Weight191.66 g/mol
SMILES NotationCC(C)C1=NC(=NO1)CNC.Cl
SolubilitySoluble in polar solvents (e.g., water, DMSO)
StabilityStable under inert conditions; hygroscopic

The planar oxadiazole ring contributes to π-π stacking interactions, while the isopropyl group introduces steric bulk, influencing conformational dynamics.

Spectroscopic Characterization

  • NMR: 1H^1H NMR spectra exhibit signals for the isopropyl group (δ ~1.3 ppm, doublet; δ ~2.8 ppm, septet) and N-methyl group (δ ~2.4 ppm, singlet).

  • IR: Stretching vibrations at 1650–1600 cm⁻¹ (C=N), 1250–1150 cm⁻¹ (N-O), and 2800–2700 cm⁻¹ (N-H+^+) confirm functional groups .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 155.20 ([M-Cl]+^+).

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via a two-step protocol:

  • Oxadiazole Formation: Cyclocondensation of an amidoxime precursor with a carboxylic acid derivative under dehydrating conditions (e.g., POCl₃, 80°C).

  • Amine Functionalization: Reaction of the 3-chloromethyloxadiazole intermediate with methylamine, followed by HCl treatment to precipitate the hydrochloride salt .

Table 2: Optimization Parameters for Industrial Production

ParameterOptimal ConditionYield Improvement
Reaction Temperature70–80°C15%
CatalystTriethylamine22%
SolventAnhydrous THF18%

Industrial-scale production employs continuous flow reactors to enhance reproducibility and reduce byproduct formation .

Reactivity and Functionalization

Chemical Transformations

  • Oxidation: The tertiary amine undergoes oxidation with H₂O₂ to form N-oxide derivatives, altering electronic properties.

  • Alkylation: Quaternary ammonium salts form via reaction with alkyl halides, enhancing surfactant potential.

  • Coordination Chemistry: The amine acts as a ligand for transition metals (e.g., Cu²⁺, Ni²⁺), forming complexes with catalytic activity .

Stability Under Stress Conditions

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, with HCl liberation observed via mass loss at 150–170°C . Photostability studies indicate negligible degradation under UV light (λ = 254 nm, 48 h) .

CompoundAntimicrobial MIC (µg/mL)COX-2 IC₅₀ (µM)
5-Isopropyl derivative (this compound)8–1662
5-Cyclopropyl analogue32–6489
5-Ethyl analogue 16–3275

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for antipsychotic drug candidates targeting dopamine D₂ receptors .

Material Science

Incorporated into polymers, it enhances thermal stability (Tg increased by 40°C) and dielectric properties (ε = 3.2 at 1 MHz) .

Analytical Chemistry

As a chiral selector in HPLC, it resolves enantiomers of β-blockers (e.g., propranolol) with a resolution factor (Rs) of 2.3.

ScenarioFirst Aid MeasurePPE Requirement
InhalationMove to fresh air; administer oxygenN95 respirator
Skin ContactWash with soap/water for 15 minNitrile gloves
Spill ManagementAbsorb with inert material; ventilate areaChemical-resistant suit

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator